4,6-Dimethoxyindole
Description
Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences
The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged motif in chemistry and biology. bohrium.com Indole derivatives are widespread in nature, found in essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506) and melatonin, and a vast array of alkaloids. chim.itpcbiochemres.com This natural prevalence has inspired extensive research, establishing indole-based compounds as pivotal players in medicinal chemistry. biosynth.commdpi.com
The versatility of the indole ring allows for the synthesis of a multitude of derivatives with a wide spectrum of biological activities. biosynth.comnih.gov Consequently, these compounds have been investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. bohrium.compcbiochemres.commdpi.com For instance, well-known drugs like the anti-inflammatory indomethacin (B1671933) and the vinca (B1221190) alkaloids used in chemotherapy, vinblastine (B1199706) and vincristine, all feature the indole core, highlighting its importance in drug design and development. mdpi.com The ability of the indole structure to interact with various biological targets makes it a continuous focus of research aimed at discovering novel therapeutic agents. biosynth.comnih.gov
Unique Characteristics and Research Focus on 4,6-Dimethoxyindole
This compound is an indole derivative distinguished by the presence of two methoxy (B1213986) (–OCH₃) groups at positions 4 and 6 of the indole ring. This specific substitution pattern imparts unique chemical properties that are central to its research applications. Primarily, this compound serves as a key intermediate in the synthesis of more complex molecules. ontosight.ai
Academic research on this compound often centers on its utility as a reactant for preparing a variety of specialized compounds. Studies have described its use in the synthesis of molecules with potential biological activities, including:
HIV-1 integrase inhibitors.
Antimitotic agents (compounds that inhibit cell division).
Antibacterial agents.
Antitumor agents, such as pyridocarbazole and pyrrolocarbazole analogs.
Ligands for human 5-HT₆ serotonin receptors.
Furthermore, numerous studies focus on creating novel derivatives from the this compound backbone and evaluating their biological potential, particularly in areas like antioxidant and anticholinesterase activity. tandfonline.comrjpn.orgresearchgate.netresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₂ | ontosight.ai |
| Molecular Weight | 177.20 g/mol | |
| Appearance | Solid | ontosight.ai |
| CAS Number | 23659-87-2 |
| InChI Key | NRQBTNARWALYSB-UHFFFAOYSA-N | |
The indole nucleus is inherently an electron-rich aromatic system. The introduction of methoxy groups, which are strong electron-donating groups, further enhances this electron density and significantly influences the molecule's reactivity. chim.itdicle.edu.tr In the case of this compound, the methoxy substituents have a profound activating effect on the indole ring. dicle.edu.trarkat-usa.org
A key consequence of this activation is the altered regioselectivity of electrophilic substitution reactions. In a typical indole, the C3 position is the most reactive site for electrophilic attack. dergipark.org.tr However, the presence of methoxy groups at the C4 and C6 positions enhances the nucleophilicity of the C7 position. arkat-usa.orgdergipark.org.tr This makes the normally inactive C7 position susceptible to electrophilic substitution, a feature that has been exploited in various synthetic strategies, such as Vilsmeier-Haack formylation and halogenation reactions. dergipark.org.trkemdikbud.go.idtci-thaijo.org This unique reactivity allows for the functionalization of the indole core at a less common position, providing a pathway to novel and diverse molecular architectures. chim.itdergipark.org.tr
Table 2: Selected Research Findings on this compound Derivatives
| Research Area | Derivative Type | Key Findings | Reference(s) |
|---|---|---|---|
| Anticholinesterase Activity | Unsymmetrical azines | Synthesized compounds showed moderate antioxidant and notable anticholinesterase activity, with some candidates showing potent inhibition of butyrylcholinesterase (BChE). | tandfonline.com |
| Anticholinesterase Activity | Hydrazide-hydrazones | Novel hydrazide-hydrazone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | rjpn.orgbohrium.com |
| Anticholinesterase Activity | Benzenesulfonamides | Synthesized sulfonamide derivatives showed selective and potent inhibition against butyrylcholinesterase (BChE). | dicle.edu.tr |
| Antioxidant Activity | Thiosemicarbazones | Derivatives were evaluated for antioxidant potential using DPPH, ABTS, and CUPRAC assays. | researchgate.net |
| Hypoglycemic Potential | Thiosemicarbazones | Previously synthesized thiosemicarbazones were evaluated for their potential to inhibit α-amylase and α-glucosidase, showing promise for α-glucosidase inhibition. | researchgate.net |
| Organic Synthesis | Pyrrolo[a]indoles | Acid-catalyzed condensation with ketones like acetone (B3395972) and acetophenones yielded pyrrolo[a]indoles. | publish.csiro.au |
| Organic Synthesis | Iodoindoles | Iodination with N-iodosuccinimide resulted in selective substitution at the C7 position. | tci-thaijo.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQBTNARWALYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356686 | |
| Record name | 4,6-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23659-87-2 | |
| Record name | 4,6-Dimethoxy-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23659-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dimethoxyindole | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Strategies for 4,6 Dimethoxyindole and Its Derivatives
Classical and Contemporary Synthetic Approaches
Multiple synthetic strategies have been developed to construct the 4,6-dimethoxyindole core, with the Hemetsberger-Knittel and Cadogan indole (B1671886) syntheses being notable examples. chim.it
Hemetsberger-Knittel Indole Synthesis
The Hemetsberger-Knittel synthesis is a valuable method for preparing indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.org This approach is particularly useful for introducing electron-withdrawing groups at the C2 position of the indole ring.
A common application of this synthesis involves the condensation of a substituted benzaldehyde (B42025), such as veratric aldehyde, with methyl azidoacetate. nih.gov The resulting azido-propenoic ester undergoes thermal cyclization to form the indole ring. nih.govacs.org For instance, the synthesis of 5,6-dimethoxyindole-2-carboxylic acid esters, which can be precursors to 4,6-dimethoxyindoles through further modifications, often utilizes this method. nih.gov The reaction typically proceeds with good yields, often exceeding 70%, though the synthesis and stability of the azido (B1232118) starting materials can present challenges. wikipedia.org
Key Steps in a Representative Hemetsberger-Knittel Synthesis:
| Step | Description | Reagents and Conditions |
| Knoevenagel Condensation | A substituted benzaldehyde reacts with an azidoacetate to form a 3-aryl-2-azido-propenoic ester. | NaOCH₃/CH₃OH, -20 °C, 5 h acs.org |
| Thermolytic Cyclization | The azido-propenoic ester is heated to induce cyclization and formation of the indole ring. | Xylene, reflux, 3 h acs.org |
Cadogan Indole Synthesis
The Cadogan indole synthesis provides a route to indoles from o-nitrostyrenes using trialkyl phosphites. wikipedia.org This reaction involves the deoxygenation of the nitro group to a nitroso group, which then reacts with the alkene to form an N-hydroxyindole intermediate. Subsequent deoxygenation yields the final indole product. wikipedia.org
A modified, microwave-assisted Cadogan synthesis has been employed to produce 5,6-dimethoxyindoles. chim.it For example, 4,5-dimethoxy-2-nitrobenzaldehyde can be converted to an olefin, which then undergoes a microwave-assisted Cadogan cyclization to yield a 5,6-dimethoxyindole (B14739) derivative. chim.it This method has also been adapted for the synthesis of bromo-substituted 5,6-dimethoxyindole building blocks, highlighting its versatility. researchgate.net In some cases, a catalytic amount of MoO₂Cl₂(dmf)₂ with triphenylphosphine (B44618) under microwave heating has been used for sterically hindered substrates. nih.gov
Selective Functionalization and Derivatization
The strategic placement of functional groups on the this compound scaffold is crucial for modulating its chemical and biological properties. The electron-donating nature of the methoxy (B1213986) groups significantly influences the regioselectivity of these reactions. chim.it
Regioselective Synthesis at C2, C3, C5, C7, and N1 Positions
The inherent reactivity of the indole ring, enhanced by the methoxy groups at the 4- and 6-positions, allows for selective functionalization at various positions. dergipark.org.tr
C2 and C3 Positions: The C3 position is generally the most nucleophilic site in indoles, making it a primary target for electrophilic substitution. However, functionalization at the C2 position can be achieved, often through lithiation or directed metalation strategies. unimi.it For example, N-protected indoles can direct alkenylation to the C2 position. beilstein-journals.org
C5 and C7 Positions: The methoxy groups at C4 and C6 activate the C5 and C7 positions towards electrophilic attack. dergipark.org.tr For example, Vilsmeier-Haack formylation of this compound derivatives can introduce a formyl group at the C7 position. Bromination of certain 4,6-dimethoxyindoles has been shown to occur at the C5 position. dergipark.org.tr
N1 Position: The indole nitrogen is weakly acidic and can undergo nucleophilic substitution. dergipark.org.tr N-alkylation, such as N-methylation, is a common derivatization. csic.es N-H functionalization can also be achieved through palladium-catalyzed reactions. beilstein-journals.org
Examples of Regioselective Functionalization:
| Position | Reaction | Reagents and Conditions | Result |
| C7 | Vilsmeier-Haack Formylation | POCl₃, DMF, -10°C | Introduction of a formyl group |
| C7 | Extended Vilsmeier Reaction | 3-dimethylaminopropenal, POCl₃ | Introduction of a propenyl substituent researchgate.net |
| C5 | Bromination | N-bromosuccinimide (NBS), MeCN | Introduction of a bromine atom dergipark.org.tr |
| C2 | Directed Alkenylation | PdCl₂, Cu(OAc)₂, N-(2-pyridylmethyl) protecting group | Selective alkenylation beilstein-journals.org |
| N1 | N-Prenylation | Pd(OAc)₂, Cu(OAc)₂, AgOTf, MeCN | Introduction of a prenyl group beilstein-journals.org |
Introduction of Methoxy Groups
The introduction of methoxy groups onto the indole ring is a fundamental strategy for creating activated indoles. chim.it While many syntheses start with methoxy-substituted precursors like dimethoxyaniline or dimethoxybenzaldehyde, methods for introducing methoxy groups at later stages also exist. chim.itclockss.org One such method involves the nucleophilic substitution of a chloro-substituted indole with a methoxide (B1231860) anion, a reaction that can be facilitated by the formation of a chromium tricarbonyl complex. clockss.org This approach allows for the introduction of methoxy groups in the presence of other functional groups. clockss.org
N-Methylation and C2-Activation Strategies
N-methylation of indoles is a common modification that can alter their biological activity and reactivity. This can be achieved using various methylating agents like dimethyl sulfate (B86663) or methyl iodide. csic.es
Activation of the C2 position for functionalization is often necessary as the C3 position is typically more reactive. One strategy involves the use of a directing group on the indole nitrogen. For example, an N-(2-pyridylmethyl) group can direct palladium-catalyzed alkenylation to the C2 position. beilstein-journals.org This regiochemical control is crucial for the synthesis of specifically substituted indole derivatives.
Convergent Synthetic Strategies
Convergent synthesis offers an efficient approach to complex molecules by assembling pre-synthesized fragments in the later stages of the synthetic route. This methodology is particularly advantageous for creating libraries of related compounds for structure-activity relationship studies.
The core of many synthetic strategies is the construction of the indole nucleus itself. For this compound derivatives, this often begins with appropriately substituted anilines or benzaldehydes.
Indole Subunit: A common method for preparing 3-substituted-4,6-dimethoxyindoles is a one-pot procedure starting from 3,5-dimethoxyaniline (B133145) and a 2-haloketone. researchgate.net This reaction is typically carried out in the presence of lithium bromide and sodium bicarbonate. researchgate.net Another approach involves the Fischer indole synthesis, which utilizes precursors like 4,5-dimethoxyphenylhydrazine and ethyl pyruvate. The initial hydrazone formation is followed by acid-catalyzed cyclization to build the indole scaffold. The Hemetsberger-Knittel synthesis provides an alternative route, starting with the Knoevenagel condensation of a benzaldehyde, such as 3,4-dimethoxybenzaldehyde, with an azidoacetate derivative, followed by thermolytic cyclization. For instance, ethyl 5,6-dimethoxy-1H-indole-2-carboxylate has been synthesized via a copper-catalyzed domino reaction between 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and ethyl 2-isocyanoacetate.
Pyridoindole (β-carboline) Subunit: The pyrido[3,4-b]indole, or β-carboline, framework is another crucial subunit, often found in complex alkaloids. The Bischler-Napieralski cyclization of tryptophan derivatives is a classical and effective method for constructing the dihydro-β-carboline ring system. vulcanchem.com This can be followed by reduction steps to yield the saturated 1,3,4,9-tetrahydro-2H-β-carboline. vulcanchem.com
Once the primary heterocyclic subunits are prepared, they are joined through various coupling reactions to form the final, more complex structures.
Ketone Bridge: A ketone bridge can be introduced to link two heterocyclic units, such as an indole and a β-carboline. vulcanchem.com This is often achieved through a Friedel-Crafts acylation reaction. vulcanchem.com In this process, an activated carboxylic acid derivative of one subunit (e.g., an indole-2-carbonyl chloride) reacts with the second subunit in the presence of a Lewis acid catalyst like aluminum chloride. vulcanchem.com
Azine Linkage: An azine linkage (–C=N–N=C–) can be formed to connect two indole moieties or an indole to another aromatic system. This is typically accomplished through the condensation reaction of a hydrazone derivative of an indole carbaldehyde with another aldehyde or ketone. For example, unsymmetrical azines based on a this compound scaffold have been synthesized by reacting this compound-7-hydrazone with various substituted carbaldehydes. researchgate.net This Schiff base reaction provides a versatile method for creating diverse di-imine linked compounds. researchgate.net
Subunit Preparation (Indole and Pyridoindole)
Optimized Reaction Conditions and Yields
The efficiency of these synthetic strategies is highly dependent on the reaction conditions. Optimization of parameters such as catalysts, solvents, temperature, and reaction time is crucial for maximizing product yields.
For the synthesis of biindoles, oxidative coupling methods have been explored. The use of thallium(III) trifluoroacetate (B77799) in combination with BF3·Et2O has been shown to be an effective reagent for the 7,7'-dimerization of electron-rich indoles like 2,3-dicarbomethoxy-4,6-dimethoxyindole, providing the dimer as the sole product in excellent yield. uow.edu.au In other instances, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed. clockss.org A one-pot Suzuki-Miyaura coupling can be used to synthesize biaryl compounds by the in situ formation of a boronate ester from an aryl halide, followed by coupling with a second aryl halide. clockss.org
In the synthesis of oxy-camalexins, which are thiazolyl-substituted indoles, amidoalkylation of this compound followed by oxidative aromatization with reagents like o-chloranil can lead to high yields (62-98%). mdpi.com The reaction times for this compound were noted to be faster compared to other substituted indoles. mdpi.com
Chemical Reactivity and Reaction Mechanisms of 4,6 Dimethoxyindole
Electrophilic Substitution Reactions
The electron-rich nature of the indole (B1671886) ring system makes it prone to electrophilic substitution. chim.it In 4,6-dimethoxyindole, the methoxy (B1213986) groups further activate the molecule towards these reactions. chim.it
Regioselectivity and Influence of Methoxy Groups
The placement of methoxy groups on the indole ring plays a crucial role in directing incoming electrophiles. In 4,6-dimethoxyindoles, the C7 position is notably nucleophilic. arkat-usa.org This is attributed to the electron-donating effects of the methoxy groups at positions 4 and 6. chim.it Consequently, electrophilic substitution often occurs at the C7 position, a site that is generally not reactive in unsubstituted indoles. chim.itresearchgate.net However, the increased reactivity of the entire indole framework due to the methoxy groups means that positions C2 and C3 can also be sites of electrophilic attack. arkat-usa.org
The presence of other substituents on the this compound core further modulates this regioselectivity. For instance, in 3-substituted 4,6-dimethoxyindoles, electrophilic substitution can occur at both the C2 and C7 positions. chim.it Conversely, 2-substituted 4,6-dimethoxyindoles can undergo substitution at the C3 and C7 positions. chim.it If both the C2 and C3 positions are blocked, as in 2,3-disubstituted 4,6-dimethoxyindoles, electrophilic attack is directed to the C7 position. researchgate.net In some cases, such as with N-methylated 4,6-dimethoxyindoles that are unsubstituted at C2, oxidative dimerization can occur at the C2 position. researchgate.net
The nature of the electrophile and the reaction conditions also significantly impact the site of substitution. For example, Vilsmeier-Haack formylation of methyl this compound-2-carboxylate introduces a formyl group at the C7 position. Nitration of certain 3-substituted 4,6-dimethoxyindoles can lead to substitution at either the C2 or C7 position, depending on the presence of electron-withdrawing groups. researchgate.net
Mechanistic Pathways of Substitution
Studies on the cyclization of 4-(4,6-dimethoxyindol-3-yl)butanol have revealed that electrophilic substitution in 4,6-dimethoxyindoles can proceed through more than one mechanistic pathway simultaneously. rsc.org
The primary mechanism for the boron trifluoride-catalyzed cyclization of 4-(4,6-dimethoxyindol-3-yl)butanol involves an initial attack at the C3 position to form a spirocyclic indole intermediate. rsc.org This intermediate then undergoes a rearrangement to yield the final tetrahydrocarbazole product. rsc.org This pathway accounts for the majority of the product formed. rsc.org The formation of such spirocyclic intermediates has also been observed in the acid-catalyzed reactions of 4-hydroxymethyl-5,7-dimethoxyindoles. arkat-usa.org These reactions can lead to the formation of spiro-dienones. arkat-usa.org
A secondary, minor pathway involves direct electrophilic attack at the C2 position. rsc.org The balance between these two pathways is influenced by the substitution pattern on the indole ring. For instance, in the cyclization of 4-(4,6-dimethoxyindol-3-yl)butanol, direct attack at C2 is more significant than in the corresponding reaction of 4-(5,6-dimethoxyindol-3-yl)butanol. rsc.org The rates of these reactions are also affected by the methoxy groups, potentially due to their influence on the rearrangement of the protonated spirocyclic intermediates. rsc.org
Mannich Reactions of Activated 4,6-Dimethoxyindoles
The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. ddugu.ac.in In the context of indoles, this reaction typically occurs at the C3 position. bhu.ac.in However, the increased nucleophilicity of the this compound system can lead to different outcomes.
Formation of 2-Dimethylaminomethyl Derivatives
While the Mannich reaction of unsubstituted indole with formaldehyde (B43269) and dimethylamine (B145610) under acidic conditions yields the 3-substituted product (gramine), the reactivity of this compound can be altered. bhu.ac.in The specific synthesis of 2-dimethylaminomethyl-4,6-dimethoxyindole is not explicitly detailed in the provided search results, but the general principles of the Mannich reaction involve the formation of a dimethylaminomethyl cation (Eschenmoser's salt precursor) which then acts as the electrophile. ddugu.ac.ingoogle.com Given the enhanced reactivity of the this compound nucleus, substitution at positions other than C3 is plausible, especially if the C3 position is blocked.
Synthesis of C2-Linked Diindole Compounds
The reactivity of activated indoles can be harnessed to synthesize more complex structures, such as diindole compounds. While the direct synthesis of C2-linked diindole compounds from this compound via a Mannich-type reaction is not explicitly described, related reactions provide insight into the formation of such linkages. For example, acid-catalyzed ipso-substitution reactions of 7-hydroxymethyl-4,6-dimethoxyindoles can lead to the formation of 7,7'-diindolylmethanes. arkat-usa.org Furthermore, oxidative coupling reactions of 2,3-dicarbomethoxy-4,6-dimethoxyindole, where the C2 and C3 positions are blocked, can selectively form 7,7'-dimers. uow.edu.au The reaction of electron-rich 3-aryl-substituted 4,6-dimethoxyindoles with triflic anhydride (B1165640) can result in the formation of 2,2'- and 2,7'-biindoles. researchgate.net These examples highlight the versatility of the this compound scaffold in forming C-C bonds at various positions, including C2, to create dimeric structures.
Calixindole Formation
Acid-Catalysed Ipso-Substitution
Halogenation Reactions
The halogenation of this compound derivatives has been systematically studied, revealing a predictable pattern of reactivity that is dependent on the substitution pattern of the indole core.
The iodination of this compound derivatives using N-iodosuccinimide (NIS) in dichloromethane (B109758) has been investigated at both 0°C and room temperature. tci-thaijo.org These studies have shown that the position of iodination is highly dependent on the existing substituents on the indole ring.
For example, the iodination of 4,6-dimethoxy-2,3-diphenylindole, which lacks substituents at the C5 and C7 positions, results in the formation of the 7-iodoindole derivative. tci-thaijo.org Similarly, 3-(4-bromophenyl)-4,6-dimethoxyindole, which is unsubstituted at C2, C5, and C7, also yields the 7-iodo product. tci-thaijo.org However, when the C7 position is blocked, as in 7-formyl-4,6-dimethoxy-2,3-diphenylindole, no iodination is observed at the C5 position. tci-thaijo.org Interestingly, the parent this compound, without substituents at C2, C3, C5, and C7, did not yield any iodoindole product under these conditions. tci-thaijo.org
The outcomes of these iodination reactions show a similar regioselectivity to chlorination and bromination reactions of the same substrates, although the chemical yields for iodination are generally lower. tci-thaijo.org
Table 1: Iodination of this compound Derivatives with N-Iodosuccinimide
| Starting Material | Product |
| 4,6-Dimethoxy-2,3-diphenylindole | 7-Iodo-4,6-dimethoxy-2,3-diphenylindole |
| 3-(4-Bromophenyl)-4,6-dimethoxyindole | 7-Iodo-3-(4-bromophenyl)-4,6-dimethoxyindole |
| 7-Formyl-4,6-dimethoxy-2,3-diphenylindole | No reaction at C5 |
| This compound | No reaction |
The selective halogenation of this compound derivatives with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) has been shown to be an effective method for introducing bromine and chlorine atoms at specific positions. researchgate.nettci-thaijo.org The presence of an electron-withdrawing group is often crucial for achieving effective bromination. researchgate.net
Studies on the chlorination of various this compound derivatives have established a reactivity series for the different positions on the indole ring. The general order of reactivity for chlorination with NCS is C3 > C7 > C2 > C5. tci-thaijo.org For instance, the chlorination of this compound itself, which is unsubstituted at C2, C3, C5, and C7, yields the 3-chloroindole product selectively. tci-thaijo.org
When the C3 position is substituted, the reaction occurs at the next most reactive site. For example, 3-(4-bromophenyl)-4,6-dimethoxyindole undergoes chlorination at the C7 position. tci-thaijo.org If both C3 and C7 are blocked, as in 3-(4-bromophenyl)-7-formyl-4,6-dimethoxyindole, chlorination occurs at the C2 position. tci-thaijo.org Finally, if C2, C3, and C7 are all substituted, as in 7-formyl-4,6-dimethoxy-2,3-diphenylindole, the C5 position is chlorinated. tci-thaijo.org
The regioselectivity of bromination reactions largely mirrors that of chlorination, although the yields for chlorination products are often higher. tci-thaijo.org
Table 2: Selective Chlorination of this compound Derivatives with N-Chlorosuccinimide
| Starting Material | Product |
| This compound | 3-Chloro-4,6-dimethoxyindole |
| 3-(4-Bromophenyl)-4,6-dimethoxyindole | 7-Chloro-3-(4-bromophenyl)-4,6-dimethoxyindole |
| 3-(4-Bromophenyl)-7-formyl-4,6-dimethoxyindole | 2-Chloro-3-(4-bromophenyl)-7-formyl-4,6-dimethoxyindole |
| 7-Formyl-4,6-dimethoxy-2,3-diphenylindole | 5-Chloro-7-formyl-4,6-dimethoxy-2,3-diphenylindole |
Iodination with N-Iodosuccinimide
Nitration Reactions
The nitration of 4,6-dimethoxyindoles is highly dependent on the presence and nature of other substituents on the indole ring. researchgate.netresearchgate.net For 3-substituted-4,6-dimethoxyindoles that also contain an electron-withdrawing group at either the C2 or C7 position, nitration can be achieved using nitric acid adsorbed on silica. researchgate.netresearchgate.net This method allows for the regioselective introduction of a nitro group.
Specifically, if the electron-withdrawing group is at the C2 position, nitration occurs at the C7 position, yielding a 7-nitroindole. researchgate.netresearchgate.net Conversely, if the electron-withdrawing group is at the C7 position, the nitro group is introduced at the C2 position, resulting in a 2-nitroindole. researchgate.netresearchgate.net
In the absence of such electron-withdrawing groups, the outcome of the reaction with nitric acid changes dramatically. If the indole is 2,3-disubstituted, oxidative dimerization occurs at the C7 position. researchgate.net If the indole is N-methylated and unsubstituted at C2, oxidative dimerization takes place at the C2 position. researchgate.net An interesting case is that of a 1-cyano-indole, which undergoes regioselective nitration to give the 2-nitro-indole, accompanied by the loss of the cyano group. researchgate.net
Formation of Schiff Bases and Azines
This compound derivatives can serve as precursors for the synthesis of Schiff bases and azines, which are classes of compounds characterized by the presence of a C=N double bond. researchgate.netscispace.com Azines, which contain the C=N-N=C functionality, can be synthesized from this compound precursors. researchgate.netresearchgate.net
A common synthetic route involves the reaction of a hydrazine (B178648) derivative of this compound with an aldehyde or ketone. scispace.com For example, novel unsymmetrical azines have been synthesized through the Schiff base reaction of this compound-7-hydrazone with a variety of substituted carbaldehydes. researchgate.net This condensation reaction typically proceeds with high yields and purities. researchgate.net
The formation of a Schiff base involves the nucleophilic addition of a primary amine to a carbonyl group, which forms a hemiaminal intermediate. scispace.com This is followed by dehydration to yield the imine, or Schiff base. scispace.com This reaction is often catalyzed by acid or base. scispace.com The resulting azines derived from this compound have been investigated for their potential biological activities, including antioxidant and anticholinesterase properties. researchgate.net
Thiosemicarbazone Derivatives
Reactions with Oxalyl Chloride
The reaction of this compound with oxalyl chloride is a key transformation that introduces a highly reactive glyoxylyl chloride group at the C3 position of the indole ring. This reaction proceeds via an electrophilic substitution mechanism, where the electron-rich indole nucleus attacks the electrophilic carbonyl carbon of oxalyl chloride.
The resulting this compound-3-glyoxylyl chloride is a versatile intermediate that can be readily converted into a variety of other functional groups, including carboxylic acids, amides, and esters. This intermediate is crucial for the synthesis of many biologically active molecules derived from the this compound scaffold.
Complexation with Transition Metals
The nitrogen and oxygen atoms present in this compound and its derivatives can act as ligands for transition metal ions, leading to the formation of coordination complexes. The study of these complexes is an active area of research, with potential applications in catalysis, materials science, and medicine.
Research has shown that derivatives of this compound, such as those containing Schiff base or hydrazone moieties, can form stable complexes with transition metals like copper(II), nickel(II), and zinc(II). The coordination geometry and electronic properties of these complexes depend on the nature of the metal ion and the specific ligands involved.
Self-Assembly of Hydrogen Bond Networks
The presence of the indole N-H proton and the oxygen atoms of the methoxy groups in this compound allows for the formation of intermolecular hydrogen bonds. These non-covalent interactions can drive the self-assembly of individual molecules into ordered supramolecular structures.
In the solid state, this compound molecules can arrange themselves into extended networks through N-H···O hydrogen bonds. The specific packing arrangement and the strength of the hydrogen bonds can be influenced by the presence of other functional groups and the crystallization conditions. The study of these hydrogen-bonded networks is important for understanding the crystal engineering and material properties of this compound derivatives.
Spectroscopic and Computational Studies of 4,6 Dimethoxyindole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4,6-dimethoxyindole derivatives, offering detailed information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of this compound derivatives. savemyexams.com The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each nucleus. bhu.ac.in In ¹H NMR spectra of this compound derivatives, the methoxy (B1213986) groups typically exhibit sharp singlet signals. For instance, in a series of N-alkylated-3-aryl-4,6-dimethoxy-7-formylindoles, the methoxy protons resonate at distinct chemical shifts, often appearing as separate singlets. kemdikbud.go.id The protons on the indole (B1671886) ring and any substituents also provide characteristic signals that aid in structural assignment. kemdikbud.go.idarkat-usa.org
¹³C NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in The chemical shifts in ¹³C NMR spectra are influenced by the nature of the carbon atom and its neighboring atoms. bhu.ac.in For example, in various this compound derivatives, the carbons of the methoxy groups show signals in the expected region for O-alkyl carbons. kemdikbud.go.idarkat-usa.org The aromatic and heterocyclic carbons of the indole core, as well as carbons in substituents, appear at characteristic chemical shifts, allowing for a complete structural map of the molecule. kemdikbud.go.idarkat-usa.org The analysis of both ¹H and ¹³C NMR data, often in conjunction with techniques like DEPT and 2D NMR (e.g., HMQC), allows for unambiguous assignment of all proton and carbon signals. arkat-usa.org
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Selected this compound Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl 3-(4-chlorophenyl)-4,6-dimethoxyindole-7-carboxylate | CDCl₃ | OMe: 3.77, 3.87, 3.94 (each 6H, 3s); CH₂: 4.09 (2H, s); H5: 6.24 (2H, s); Aryl-H: 7.30 (8H, s); NH: 9.83 (2H, br s) | CH₂: 23.5; OMe: 51.6, 55.2, 57.4; C5: 89.1; Aryl-C: 95.4, 112.0, 113.9, 130.4, 130.8, 133.6, 138.2, 158.4, 159.9; Aryl-CH: 127.6, 132.1; C=O: 167.4 |
| Di-[2-(3-(4-chlorophenyl)-4,6-dimethoxyindolyl]methane-7,7'-dicarboxamide | CDCl₃ | OMe: 3.81, 3.94 (each 6H, 2s); CH₂: 4.08 (2H, s); H5: 6.14 (2H, s); Aryl-H: 7.34 (8H, s); NH: 9.84 (2H, br s) | CH₂: 23.3; OMe: 55.4, 55.6; C5: 87.7; Aryl-C: 98.4, 112.3, 114.9, 130.1, 131.9, 132.5, 133.1, 138.6, 160.0, 160.9; Aryl-CH: 127.8, 132.1; C=O: 182.0 |
| Methyl 3-phenyl-4,6-dimethoxy-1-(ethoxycarbonylmethyl)indole-7-carbaldehyde | CDCl₃ | CH₂CH₃: 1.28 (t); OMe: 3.86, 3.96 (s); CH₂CH₃: 4.22 (q); CH₂: 5.33 (s); H5: 6.24 (s); H2: 6.79 (s); ArH: 7.35, 7.46 (d); CHO: 10.71 (s) | CH₂CH₃: 14.2; CH₂: 53.2; OMe: 55.3, 57.0; CH₂CH₃: 61.3; C5: 87.9; C2: 129.1; ArC: 106.9, 118.0, 120.2, 134.2, 136.7, 160.8, 165.1, 169.5; ArCH: 130.5, 131.4; C=O: 188.2 |
Deuterium-labelling is a powerful tool for elucidating reaction mechanisms. nih.govresearchgate.netresearchgate.netchem-station.com In the context of this compound derivatives, deuterium-labelling experiments have provided crucial evidence for understanding the pathways of electrophilic substitution. rsc.orgrsc.org
One notable study investigated the boron trifluoride-catalyzed cyclization of 4-(4,6-dimethoxyindol-3-yl)butanol to form 5,7-dimethoxytetrahydrocarbazole. rsc.org Through deuterium-labelling, it was demonstrated that this transformation proceeds via two concurrent pathways. The major pathway, accounting for 61.5% of the product, involves an initial cyclization at the C3 position of the indole ring to form a spirocyclic intermediate, which then rearranges. The minor pathway, responsible for the remaining 38.5%, involves direct electrophilic attack at the C2 position. rsc.org This duality of mechanism, where both C2 and C3 can act as nucleophilic centers, is a key feature of the reactivity of activated indoles like this compound. rsc.org These mechanistic studies, enabled by deuterium (B1214612) labelling, are essential for predicting and controlling the outcomes of reactions involving this compound and its derivatives. nih.gov
Proton and Carbon-13 NMR Chemical Shift Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. arkat-usa.orgrsc.orgnist.govarkat-usa.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
In the IR spectra of this compound derivatives, several key absorption bands are typically observed. The N-H stretching vibration of the indole ring usually appears as a broad or sharp band in the region of 3300-3500 cm⁻¹. arkat-usa.org The C-O stretching vibrations of the two methoxy groups give rise to strong absorptions, often in the 1200-1260 cm⁻¹ and 1020-1090 cm⁻¹ regions. kemdikbud.go.idarkat-usa.org Aromatic C-H and C=C stretching vibrations are also present. If the indole derivative contains a carbonyl group, such as in a carboxylate or an amide, a strong C=O stretching band will be observed in the range of 1620-1820 cm⁻¹. kemdikbud.go.idarkat-usa.org
Interactive Data Table: Characteristic IR Absorption Frequencies for Selected this compound Derivatives
| Compound/Derivative Type | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) |
| Methyl 3-(4-chlorophenyl)-4,6-dimethoxyindole-7-carboxylate | 3350 | 1660 | 1560, 1255, 1210 |
| Di-[2-(3-(4-chlorophenyl)-4,6-dimethoxyindolyl]methane-7,7'-dicarboxamide | 3400 (br) | 1820 | 1630, 1580, 1370, 1240, 1220, 1160 |
| Methyl 3-(4-chlorophenyl)-4,6-dimethoxy-2-(N,N'-dimethylaminomethyl)-indole-7-carboxylate | 3420 | 1660 | 1580, 1370, 1300, 1260, 1185, 1165 |
| N,N-Di-(3-(4-chlorophenyl)-7-formyl-4,6-dimethoxy-2-indolylmethyl)benzylamine | 3400 | 1620 | 1580, 1240, 1210, 1180, 1090 |
Molecular Modeling and Docking Studies
Computational methods, including molecular modeling and docking, are increasingly used to understand the interactions of this compound derivatives at a molecular level, particularly in the context of their biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. researchgate.nettandfonline.comresearchgate.netfrontiersin.org This method is instrumental in studying the potential biological targets of this compound derivatives. researchgate.netbohrium.comnih.gov
Several studies have employed molecular docking to investigate the interactions of this compound-based compounds with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. tandfonline.comresearchgate.netresearchgate.net These studies have shown that this compound derivatives can fit into the active sites of these enzymes, forming various interactions with key amino acid residues. researchgate.nettandfonline.comresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netresearchgate.net For example, docking studies of certain this compound-based azines and benzenesulfonamides revealed interactions with residues in the active site of BChE, which correlated with their observed inhibitory activity. tandfonline.comresearchgate.net The insights gained from these ligand-enzyme interaction studies are valuable for the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold. researchgate.netbohrium.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data. jmolekul.comijpbs.netmdpi.comnih.gov
While specific QSAR studies focusing exclusively on a broad range of this compound derivatives are not extensively detailed in the provided context, the principles of QSAR are applicable to this class of compounds. ugm.ac.idarrow.com A QSAR model for this compound derivatives would involve calculating various descriptors, such as electronic, steric, and hydrophobic parameters, and then using statistical methods like multiple linear regression to build a predictive model. jmolekul.comijpbs.netmdpi.com Such a model could then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding synthetic efforts towards compounds with enhanced biological profiles. wikipedia.org For instance, a QSAR study on a set of indole derivatives identified that modifying substituents at specific positions could enhance their predicted anticancer activity. jmolekul.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of molecular systems over time. For this compound derivatives, particularly those designed as enzyme inhibitors, MD simulations provide insights into the stability of the ligand-protein complex.
In a study on novel benzenesulfonamides incorporating the this compound structure, MD simulations were conducted to investigate their potential as anticholinesterase agents. dicle.edu.tr The simulations were used to analyze the stability of the compounds when bound to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. dicle.edu.trresearchgate.net Key analyses performed during these simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation to assess the stability of the complex. Stable RMSD values indicate that the ligand remains securely in the binding pocket without causing significant conformational changes to the enzyme. For the this compound-based benzenesulfonamides, the stability of the compounds within the enzyme binding sites was confirmed through these plots. dicle.edu.trresearchgate.net
Root Mean Square Fluctuation (RMSF): RMSF plots are used to identify the flexibility of individual amino acid residues in the protein. This helps in understanding which parts of the enzyme interact most dynamically with the ligand. dicle.edu.trresearchgate.net
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the enzyme over the simulation time is a crucial indicator of binding stability. The formation of stable hydrogen bonds was found to be a key factor in the binding free energy scores of the benzenesulfonamide (B165840) derivatives. dicle.edu.trresearchgate.net
MM-PB(GB)/SA Calculations: These calculations are used to estimate the binding free energy of the ligand to the protein, providing a more quantitative measure of the binding affinity. The stability of the studied compounds was considered promising for further research based on these energy calculations. dicle.edu.trresearchgate.net
Collectively, these MD simulation studies demonstrated the stability of the this compound derivatives within the enzyme active sites, supporting their potential as selective BChE inhibitors. dicle.edu.trresearchgate.netdicle.edu.tr
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide detailed information that complements experimental spectroscopic data.
For several series of this compound derivatives, including unsymmetrical azines and hydrazide-hydrazones, DFT calculations have been utilized for various purposes:
Conformational Analysis: DFT calculations have been used to determine the most stable conformations of flexible molecules. For a series of this compound-based azines, conformational analysis using DFT (at the B3LYP/DGDZVP level) revealed eight plausible conformers for each compound, based on the rotation around key torsion angles. researchgate.net
Electronic Properties: A fundamental application of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter for determining molecular reactivity and stability. researchgate.net These calculations help in understanding the electron-donating or accepting capabilities of the molecules, which is relevant for their antioxidant activity. tandfonline.com
Spectroscopic Data Correlation: DFT calculations are often used to predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net In studies of hydrazone derivatives, the calculated vibrational frequencies and NMR shifts showed good agreement with the experimental data, helping to confirm the synthesized structures. researchgate.net
Reaction Mechanism and Regioselectivity: DFT can be used to map electron density distributions, which helps in predicting the outcome of chemical reactions. For instance, the electron-donating nature of the methoxy groups in the this compound core directs electrophilic substitution to specific positions, a phenomenon that can be rationalized and validated using DFT calculations.
Table 1: Application of DFT in the Study of this compound Derivatives
| Parameter Studied | Methodology | Findings | Reference |
| Molecular Conformation | DFT (B3LYP/DGDZVP) | Identified 8 plausible conformers for synthesized azine derivatives by analyzing torsion angles. | researchgate.net |
| Electronic Properties | Frontier Molecular Orbitals (HOMO-LUMO) | Calculated thermodynamic energy values and dipole moments to understand electronic behavior. | researchgate.net |
| Vibrational Frequencies | DFT/B3LYP/cc-pvdz/6-311+G(d,p) | Predicted vibrational frequencies showed good agreement with experimental FT-IR data for hydrazone ligands. | researchgate.net |
| NMR Chemical Shifts | GIAO method with DFT | Calculated 1H and 13C NMR shifts correlated well with experimental spectra, aiding in structural confirmation. | researchgate.net |
In silico ADME Prediction
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. This computational screening helps to identify candidates with favorable drug-like characteristics and eliminate those with poor potential, saving time and resources. scielo.br
Several studies on novel this compound derivatives have included in silico ADME predictions to evaluate their potential as therapeutic agents. researchgate.nettandfonline.comtandfonline.com These predictions are typically based on the molecular structure and involve calculating various physicochemical and pharmacokinetic parameters.
Key ADME parameters evaluated for this compound derivatives include:
Oral Bioavailability: Many predictions for indole-based compounds suggest good oral bioavailability. scielo.br
Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Derivatives are often designed to comply with these rules.
Water Solubility (LogS): This is a crucial parameter for drug absorption. Predictions for indole-thiosemicarbazone compounds indicated moderate water solubility. scielo.br
Cell Permeability (Caco-2): The ability to cross the intestinal cell barrier is predicted using models based on Caco-2 cell lines. Some indole derivatives have shown predicted low to moderate permeability. scielo.br
In a study of novel this compound-based unsymmetrical azines, ADME properties were predicted to assess their drug-like potential alongside their biological activities. tandfonline.comtandfonline.com Similarly, research on other indole derivatives, such as indole-thiosemicarbazones, has utilized these predictions to establish them as promising candidates for further development. scielo.br
Table 2: Predicted ADME Properties for a Series of Indole-Thiosemicarbazone Derivatives
| Compound ID | Water Solubility (LogS) | Caco-2 Permeability (logPapp) | Oral Bioavailability | Reference |
| PR1 | Moderate | Low to Moderate | Good | scielo.br |
| PR3 | Moderate | Low to Moderate | Good | scielo.br |
| PR6 | Moderate | Low to Moderate | Good | scielo.br |
| PR8 | Moderate | Low to Moderate | Good | scielo.br |
| PR10 | Moderate | Low to Moderate | Good | scielo.br |
Note: The specific values for each compound in the series were reported as falling within a general range. scielo.br
Biological Activities and Pharmacological Potential of 4,6 Dimethoxyindole Derivatives
Anticholinesterase Activity
The inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of neurodegenerative conditions like Alzheimer's disease. bohrium.comresearchgate.net Derivatives of 4,6-dimethoxyindole have been extensively studied for their ability to inhibit these crucial enzymes. bohrium.comresearchgate.net
Derivatives of this compound have demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net For instance, a series of novel this compound-based benzenesulfonamides were found to be selective inhibitors of BChE. dicle.edu.tr One compound from this series, in particular, exhibited a more potent inhibitory effect on BChE than the standard drug, Galantamine. dicle.edu.tr
Hydrazide-hydrazone derivatives of this compound have also been synthesized and evaluated for their anticholinesterase properties. bohrium.commdpi.com In one study, specific compounds within this class showed significant inhibition, with one derivative displaying the best BChE inhibitory activity, comparable to Galantamine, and others showing the highest AChE inhibition. bohrium.com Another study on similar derivatives reported an IC₅₀ value of 4.33 μM against BChE for one compound (12a) and an IC₅₀ of 11.33 μM against AChE for another (12b). mdpi.com
Furthermore, thiosemicarbazone derivatives incorporating the this compound moiety have shown potent activity, particularly against BChE. researchgate.netnih.gov Studies have reported IC₅₀ values as low as 7.42 μM and 1.95 μM for two different compounds in this class, highlighting their potential as strong BChE inhibitors. researchgate.netnih.gov Moderate inhibition of both AChE and BChE was observed for a methyl-substituted this compound-7-thiosemicarbazone derivative. rjpn.orgresearchgate.net In a broader context, this compound-based azines have been shown to produce up to 64% inhibition of AChE at a concentration of 200 µM. researchgate.netnih.gov
Table 1: Anticholinesterase Activity of this compound Derivatives
| Derivative Class | Target Enzyme | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Benzenesulfonamide (B165840) (8a) | BChE | % Inhibition | 87.75% | dicle.edu.tr |
| Hydrazide-hydrazone (12a) | BChE | IC₅₀ | 4.33 μM | mdpi.com |
| Hydrazide-hydrazone (12b) | AChE | IC₅₀ | 11.33 μM | mdpi.com |
| Thiosemicarbazone (18) | BChE | IC₅₀ | 7.42 μM | researchgate.netnih.gov |
| Thiosemicarbazone (19) | BChE | IC₅₀ | 1.95 μM | researchgate.netnih.gov |
| Azine | AChE | % Inhibition (at 200 µM) | up to 64% | researchgate.netnih.gov |
The relationship between the chemical structure of this compound derivatives and their cholinesterase inhibitory activity has been a subject of investigation. bohrium.com Molecular docking studies have revealed that the presence of a phenyl group in this compound-based hydrazide-hydrazones leads to stronger binding to both AChE and BChE. nih.govmdpi.com
The position of functional groups on the indole (B1671886) core is also crucial. For example, studies comparing hydrazide-hydrazone functionalities at different positions on the this compound moiety have shown variations in inhibitory potency. bohrium.com Similarly, the conversion of indole-2-carbohydrazides into 2-(indol-2-yl)-1,3,4-oxadiazole derivatives resulted in compounds with extremely important results in anticholinesterase enzyme inhibition assays.
Investigations into tryptophan-based inhibitors have shown that modifications to the central indole core, such as oxidation or reduction, can lead to a decrease in BChE inhibition. mdpi.com This highlights the importance of the intact indole structure for maintaining activity. The type of substituent also plays a role; for instance, a theobromine-diethylamine hybrid was found to be a more potent AChE inhibitor than its theophylline (B1681296) and azobenzene (B91143) counterparts, underscoring the influence of the pharmacophore and amino group on activity. mdpi.com
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Antioxidant Properties
In addition to their anticholinesterase effects, this compound derivatives have been evaluated for their antioxidant capabilities using various standard assays. researchgate.netresearchgate.net These assays measure the ability of the compounds to neutralize harmful free radicals, which are implicated in the oxidative stress component of various diseases. researchgate.netresearchgate.netresearchgate.net The antioxidant potential of these derivatives has been consistently demonstrated through DPPH, ABTS, and CUPRAC methods. nih.gov
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is widely used to evaluate the ability of a compound to donate a hydrogen atom or an electron to scavenge free radicals. researchgate.net Several classes of this compound derivatives have been tested using this method. researchgate.netnih.gov In a study of novel this compound-7- and -2-thiosemicarbazone derivatives, the compounds demonstrated a range of free radical scavenging activity. researchgate.net Notably, one of the this compound-2-thiosemicarbazone derivatives (compound 9c) exhibited the most potent activity in this assay. researchgate.net Another study found that indole-2-carbohydrazide derivatives were more effective antioxidant candidates than the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole systems when evaluated by the DPPH method.
The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay measures the capacity of a substance to neutralize the pre-formed ABTS radical cation (ABTS•+). researchgate.netnih.govprotocols.io This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov Research on this compound derivatives has shown their effectiveness in this assay. researchgate.netnih.gov A study on thiosemicarbazone derivatives found that methyl-substituted compounds (8b and 9b) displayed the highest inhibitory activity against the ABTS cationic radical. researchgate.net In some studies, the ABTS assay proved to be the most sensitive method for determining the inhibition values of the tested compounds. dicle.edu.tr
The CUPRAC assay determines the reductive efficiency of antioxidant compounds towards copper (II) ions. researchgate.net This method has been employed to confirm the antioxidant potential of this compound derivatives. researchgate.netnih.gov In the case of this compound-thiosemicarbazone derivatives, the methyl-substituted compounds (8b and 9b) that were potent in the ABTS assay also showed the highest absorbance values, indicating strong reducing capacity, in the CUPRAC assay. researchgate.net Another investigation into dimethoxyindole-based thiosemicarbazones found the CUPRAC assay to be the most promising, with several compounds showing better reducing capacity than the standard antioxidants used for comparison. nih.gov
Table 2: Antioxidant Activity of this compound Derivatives
| Derivative Class | Assay | Most Active Compound(s) | Observation | Reference |
|---|---|---|---|---|
| Thiosemicarbazone | DPPH | Compound 9c | Strongest inhibition activity. | researchgate.net |
| Carbohydrazide | DPPH | Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide | Better performance than standards. | |
| Thiosemicarbazone | ABTS | Compounds 8b & 9b (methyl-substituted) | Highest inhibition observed. | researchgate.net |
| Thiosemicarbazone | CUPRAC | Compounds 8b & 9b (methyl-substituted) | Highest absorbance (reducing capacity). | researchgate.net |
| Thiosemicarbazone | CUPRAC | Compounds 25, 26, 28 | Better inhibition values than all standards. | nih.gov |
ABTS Cationic Radical Decolorization
Hypoglycemic Potential
Derivatives of this compound have been investigated for their potential to manage blood glucose levels, a key strategy in the treatment of diabetes mellitus.
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a well-established therapeutic approach for controlling postprandial hyperglycemia. rjpn.org By slowing the digestion of carbohydrates, these inhibitors reduce the rate of glucose absorption. rsc.org
Hybrid molecules incorporating the this compound scaffold with thiosemicarbazones have been synthesized and evaluated for their inhibitory effects on these enzymes. sioc-journal.cn Research has shown that while these derivatives exhibit some inhibitory activity against α-amylase, their potential is more pronounced against α-glucosidase. sioc-journal.cn This suggests a degree of selectivity, making them interesting candidates for further investigation as α-glucosidase inhibitors. sioc-journal.cn
One study highlighted that this compound-based thiosemicarbazone derivatives were potent inhibitors of the α-glucosidase enzyme when compared to the standard, acarbose. sioc-journal.cn However, their inhibition of α-amylase was not as significant at the concentrations studied. sioc-journal.cn This selectivity for α-glucosidase could be advantageous in developing new hypoglycemic agents. sioc-journal.cn
| Compound Type | Target Enzyme | Inhibitory Activity | Source |
| This compound-thiosemicarbazone derivatives | α-Amylase | Not comparable to standard (acarbose) at studied concentrations. | sioc-journal.cn |
| This compound-thiosemicarbazone derivatives | α-Glucosidase | Potent inhibition compared to standard (acarbose). | sioc-journal.cn |
Antimitotic Activity
The this compound core is a constituent of compounds designed as antimitotic agents. These agents interfere with the process of cell division (mitosis), often by targeting microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making antimitotic agents a cornerstone of cancer chemotherapy.
This compound has been utilized as a reactant in the preparation of benzyl (B1604629) trimethoxyindoles, which have been identified as antimitotic agents. acs.org These compounds are known to inhibit tubulin polymerization, a key process in the formation of microtubules. nih.gov By interacting with the colchicine (B1669291) binding site on tubulin, these derivatives prevent the assembly of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent cell death. nih.gov
Antibacterial Agents
The indole scaffold is present in many compounds with antibacterial properties. rsc.org Derivatives of this compound have also been explored for their potential as antibacterial agents. acs.org
Studies have investigated the antibacterial potential of various indole derivatives against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain this compound analogues have been tested against Helicobacter pylori, a bacterium associated with various gastric diseases. While these specific analogues were found to be less active than their parent compounds, they still represent a starting point for the development of new anti-H. pylori agents. mdpi.com
In other research, this compound-based azine derivatives were evaluated for their antibacterial activity against antibiotic-resistant strains of Staphylococcus aureus, demonstrating very good zones of inhibition. rsc.org This highlights the potential of the this compound scaffold in the development of novel antibacterial drugs to combat resistant pathogens. rsc.org
| Derivative Class | Target Bacteria | Observed Activity | Source |
| This compound analogues | Helicobacter pylori | Less active than parent compounds, but showed weak activity. | mdpi.com |
| This compound-based Azines | Staphylococcus aureus (antibiotic-resistant) | Very good antibacterial activity with significant zones of inhibition. | rsc.org |
Antitumor and Anticancer Agents
The development of novel antitumor and anticancer agents is a major focus of medicinal chemistry, and the this compound scaffold has been incorporated into various compounds with promising cytotoxic activities. acs.orgresearchgate.net The indole moiety itself is found in numerous compounds with anticancer properties.
Topoisomerase IIα is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage and apoptosis in rapidly proliferating cancer cells, making it a key target for anticancer drugs. While direct studies on this compound derivatives as topoisomerase IIα inhibitors are not extensively detailed in the provided results, the broader class of indole-containing compounds has been shown to possess this activity. For example, makaluvamines, which are marine alkaloids containing a pyrroloiminoquinone system derived from a dimethoxyindole precursor, are known inhibitors of mammalian topoisomerase II. mdpi.com This suggests that the dimethoxyindole moiety can be a component of scaffolds that target this enzyme.
As mentioned in the antimitotic activity section, a significant mechanism of anticancer action for many indole derivatives is the inhibition of tubulin polymerization. nih.gov This action disrupts the formation of the mitotic spindle, a critical structure for cell division.
Derivatives containing a this compound moiety have been shown to act as potent inhibitors of tubulin polymerization. These compounds often bind to the colchicine binding site on tubulin, preventing the assembly of microtubules. nih.gov This leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells. nih.gov The substitution pattern on the indole ring is critical, as 4,6- or 5,6-dimethoxyindole (B14739) analogues have shown different bio-activity profiles compared to trimethoxyindole derivatives.
| Compound Class | Mechanism of Action | Effect on Cancer Cells | Source |
| Benzyl trimethoxyindoles (derived from this compound) | Inhibition of tubulin polymerization | Cell cycle arrest in G2/M phase, apoptosis. | nih.govacs.org |
| 1-Aroyl-7-methoxyindole systems | Cytotoxic and antitubulin agents | Inhibition of tubulin polymerization. | nih.gov |
| 1-Indolylindole and 1-Quinolinylindole derivatives | Microtubule destabilizing agents | Potent antiproliferative activity. |
Induction of G2/M Cell Cycle Arrest
Certain derivatives of this compound have demonstrated the ability to halt cell proliferation by inducing cell cycle arrest at the G2/M phase. This is a critical checkpoint that ensures the fidelity of cell division.
One study revealed that a semi-purified fraction containing 6-bromoisatin, an indole derivative, arrested 25.7% of HT29 colon cancer cells in the G2/M phase of the cell cycle. mdpi.com This arrest is associated with increased apoptosis, or programmed cell death. mdpi.com The induction of G2/M arrest by indirubins, another class of indole derivatives, is thought to occur through the inhibition of cyclin-dependent kinases (CDK1 and CDK2) and glycogen (B147801) synthase kinase 3 (GSK3). mdpi.com
Similarly, synthetic homoisoflavane derivatives have been shown to induce G2/M cell cycle arrest in colorectal cancer cell lines. biomolther.org This effect was accompanied by an increase in the expression of p21, a protein that can inactivate cyclin-cdc2 complexes required for the G2/M transition. biomolther.org Other studies have also reported that various compounds can induce G2/M arrest, highlighting this as a potential mechanism for anticancer activity. x-mol.netmdpi.com
HIV-1 Integrase Strand-Transfer Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. nih.govfrontiersin.org Inhibiting the strand transfer step is a key strategy in antiretroviral therapy. nih.govmdpi.com
A series of indole-β-diketo acids, derived from a substituted indole nucleus, have been synthesized and evaluated for their ability to inhibit HIV-1 integrase. unifi.it These compounds showed anti-integrase activity at low micromolar concentrations, with some demonstrating selectivity for the strand transfer process. unifi.it Specifically, N-benzyl derivatives were identified as the most potent inhibitors of the strand transfer reaction, with IC50 values of 1 µM. unifi.it The development of such inhibitors is a continuing area of research, with the goal of overcoming drug resistance. nih.govmdpi.com
Human 5-HT6 Serotonin (B10506) Receptor Ligand Activity
The 5-HT6 serotonin receptor, predominantly found in brain regions associated with learning and memory, is a significant target for the treatment of cognitive disorders like Alzheimer's disease. nih.govmdpi.com Ligands that modulate this receptor can influence multiple neurotransmitter systems. mdpi.comgu.se
Several this compound derivatives have been investigated for their activity at the 5-HT6 receptor. Research has shown that small alkyl substitutions at the 2-position of the indole ring can result in compounds that bind with high affinity to human 5-HT6 receptors. nih.gov For example, 2-ethyl-5-methoxy-N,N-dimethyltryptamine binds with a Ki of 16 nM and acts as a full agonist. nih.gov In contrast, replacing the 2-ethyl group with a phenyl group leads to a compound that retains high affinity (Ki = 20 nM) but lacks agonist activity, suggesting it may act as an antagonist. nih.gov These findings indicate that the 2-substituted tryptamine (B22526) scaffold is a promising starting point for developing novel 5-HT6 receptor agonists and antagonists. nih.gov
Neuroprotective Activity
Neurodegenerative diseases are characterized by the progressive loss of neurons. mdpi.com Compounds with neuroprotective properties are therefore of great interest. This compound derivatives have shown promise in this area through various mechanisms.
Synthetic indole-phenolic compounds have demonstrated the ability to protect neuronal cells from damage induced by oxidative stress and amyloid-beta peptides, which are implicated in Alzheimer's disease. nih.gov These derivatives have been shown to chelate copper ions, reduce reactive oxygen species (ROS), and promote the disaggregation of amyloid-beta fibrils. nih.gov One particular derivative, N-acetyl-5,6-dimethoxytryptamine, has been found to possess potent free radical scavenging abilities and to protect against neuronal damage induced by oxidative stress. google.com
MAO-B Inhibition
Monoamine oxidase B (MAO-B) is an enzyme that metabolizes dopamine (B1211576) and contributes to oxidative stress in the brain. mdpi.com Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. mdpi.commdpi.com
A number of this compound derivatives have been identified as potent and selective MAO-B inhibitors. researchgate.netresearchgate.net For instance, a series of indole-based small molecules were synthesized, with several compounds showing over 50% inhibition of MAO-B at a concentration of 10 µM. mdpi.com Kinetic studies revealed a competitive mode of action for some of the most potent inhibitors, with Ki values in the nanomolar range. mdpi.com These compounds also demonstrated the ability to protect PC12 cells from neurotoxin-induced cell death. mdpi.com Other heterocyclic compounds, such as benzothiazole (B30560) derivatives, have also been shown to be potent and selective MAO-B inhibitors. d-nb.info
NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity and neuronal function. nih.govisciii.es However, overactivation of this receptor can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders. mdpi.comisciii.es
Antagonism of the NMDA receptor is a potential neuroprotective strategy. isciii.es Studies have shown that indole derivatives can act as NMDA receptor antagonists. For example, (E)-3-(2-carboxyvinyl)indole derivatives have been studied for their glycine-site NMDA receptor antagonism. The antagonism of NMDA receptors in specific brain regions, such as the basolateral amygdala, has been shown to block the extinction of fear conditioning, highlighting the receptor's role in learning and memory processes. nih.gov
Anticonvulsant Effects
Epilepsy is a neurological disorder characterized by recurrent seizures. jchr.org Several this compound derivatives have been investigated for their potential as anticonvulsant agents.
In vivo screening of a series of indole derivatives in a mouse model of pentylenetetrazole-induced convulsions revealed that the majority of the tested compounds exhibited anticonvulsant activity. jchr.org The potency of these compounds was compared to the standard anticonvulsant drug, phenobarbitone. jchr.org Similarly, other heterocyclic compounds, such as quinazoline (B50416) and pyrimidine (B1678525) derivatives, have been synthesized and shown to possess anticonvulsant properties in various animal models. mdpi.commedipol.edu.trjapsonline.com For example, certain fluoro-substituted benzothiazole derivatives have demonstrated significant anticonvulsant activity against maximal electroshock-induced seizures. journaljpri.com
Antitubercular Activity
The indole nucleus is a recognized scaffold in the development of antitubercular agents. mdpi.com While the broader class of indole derivatives has been a source of promising compounds, specific data on this compound derivatives remains an area for further investigation. Research into related substituted indole structures does, however, indicate the potential of this chemical family.
For instance, studies on 3-phenyl-1H-indoles have demonstrated activity against Mycobacterium tuberculosis (Mtb). Within a series of synthesized compounds, a dimethoxy-substituted 1H-indole (compound 3l ) exhibited a minimum inhibitory concentration (MIC) of 24.7 µM. mdpi.com Another compound in the same study, 3r , which featured a chlorine atom on the indole ring and a trifluoromethyl group on the phenyl ring, showed a MIC of 20.0 µM and demonstrated a slow bactericidal effect against Mtb. mdpi.com Additionally, certain indole-2-carboxamide derivatives have shown potent anti-TB activity, with MIC values as low as 3.125 μg/mL against the Mtb H37Rv strain. mdpi.com
These findings, while not directly involving this compound, highlight the amenability of the indole core to structural modifications that can elicit potent antimycobacterial effects. The specific contribution of the 4,6-dimethoxy substitution pattern to antitubercular activity is yet to be fully elucidated in published research.
Table 1: Antitubercular Activity of Selected Indole Derivatives
| Compound | Substitution Pattern | Target Organism | MIC | Reference |
|---|---|---|---|---|
| 3l | 5-methoxy-3-(3,4-dimethoxyphenyl)-1H-indole | M. tuberculosis H37Rv | 24.7 µM | mdpi.com |
| 3r | 5-chloro-3-(4-(trifluoromethyl)phenyl)-1H-indole | M. tuberculosis H37Rv | 20.0 µM | mdpi.com |
Anti-Inflammatory Activity
Indole derivatives are well-known for their anti-inflammatory properties, with indomethacin (B1671933) being a classic example of a nonsteroidal anti-inflammatory drug (NSAID) built on this scaffold. mdpi.com Research has extended to various indole derivatives to identify novel agents that can modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes. mdpi.com
A review of COX-II inhibitors highlighted a series of novel pyrazole (B372694) derivatives that incorporate a 2-hydroxy-4,6-dimethoxy-phenyl moiety as potential anti-inflammatory agents. acs.orgnih.gov Within this series, compounds were evaluated for their ability to inhibit the COX-II enzyme. One of the most active compounds was PYZ46 , chemically identified as 2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)(4′-methoxy-[1,1′-biphenyl]-4-yl)methanone. acs.orgnih.gov The presence of the 4,6-dimethoxy substitution on the phenyl ring was a key feature of these active compounds. acs.orgnih.gov
The development of such compounds points to the utility of the 4,6-dimethoxyphenyl scaffold in designing selective COX-II inhibitors, which are sought after for their potential to offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
Table 2: Anti-Inflammatory Activity of a 4,6-Dimethoxy-Containing Derivative
| Compound | Chemical Name | Target | Activity | Reference |
|---|
| PYZ46 | 2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)(4′-methoxy-[1,1′-biphenyl]-4-yl)methanone | COX-II | Most active in its series | acs.orgnih.gov |
Anticoccidial Activity
Coccidiosis is a parasitic disease affecting livestock and poultry, caused by protozoa of the genus Eimeria. nih.govveterinaryworld.org The search for effective anticoccidial agents has explored a wide range of chemical structures. google.comnih.govfrontiersin.org However, based on a review of available scientific literature, there are no specific research findings on the anticoccidial activity of this compound derivatives. While various heterocyclic compounds and natural products have been investigated for their efficacy against Eimeria species, nih.govfrontiersin.org the potential of the this compound scaffold in this therapeutic area remains unexplored.
Anti-Alzheimer's Disease Potential
The multifactorial nature of Alzheimer's disease has driven the development of multi-target-directed ligands, with the indole scaffold being a prominent structure in this research. mdpi.comresearchgate.net Derivatives of this compound and structurally related compounds have shown promise in addressing key pathological features of the disease, particularly the inhibition of cholinesterase enzymes and the aggregation of beta-amyloid peptides. rjpn.orgtandfonline.com
A novel this compound-based hydrazide hydrazone, methyl (E)-7-((2-benzoylhydrazono)methyl)-4,6-dimethoxy-1H-indole-2-carboxylate (160 ), was synthesized and evaluated for its anticholinesterase activity, a key strategy in managing Alzheimer's symptoms. rjpn.org Furthermore, another study synthesized this compound-7-thiosemicarbazone derivatives, with compound 164 showing moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rjpn.org
Beta Amyloid (Aβ) Aggregation Inhibition
The aggregation of beta-amyloid (Aβ) peptides into senile plaques is a central event in the pathology of Alzheimer's disease. tandfonline.comacs.org Preventing this aggregation is a primary therapeutic goal. Research has shown that indole derivatives can be effective inhibitors of this process. mdpi.comresearchgate.net
A study focusing on 5,6-dimethoxy-1H-indene-2-carboxamides, which are structurally analogous to dimethoxyindoles, identified several compounds with significant inhibitory effects on the self-induced aggregation of Aβ₁₋₄₂. tandfonline.com Notably, compounds 16 , 20 , 21 , and 22 from this series demonstrated remarkable inhibition of Aβ₁₋₄₂ aggregation. tandfonline.com Compound 20 was also found to be the most potent butyrylcholinesterase (BuChE) inhibitor in the series, with an IC₅₀ value of 1.08 µM, highlighting its multifunctional potential. tandfonline.com
In another line of research, a deoxyvasicinone-indole hybrid, compound 152 , was shown to be a potent inhibitor of self-induced Aβ₁₋₄₂ aggregation with an IC₅₀ value of 1.21 µM. mdpi.com These findings underscore the potential of the dimethoxy-substituted indole and related scaffolds in the development of disease-modifying therapies for Alzheimer's disease by directly targeting the process of amyloid fibrillization. mdpi.comtandfonline.comacs.org
Table 3: Anti-Alzheimer's Activity of Selected Dimethoxyindole and Related Derivatives
| Compound | Chemical Class | Target(s) | Key Findings | Reference |
|---|---|---|---|---|
| 160 | This compound-based hydrazide hydrazone | Cholinesterases | Evaluated for anticholinesterase activity | rjpn.org |
| 164 | This compound-7-thiosemicarbazone | AChE, BChE | Moderate inhibitor of both enzymes | rjpn.org |
| 20 | 5,6-dimethoxy-1H-indene-2-carboxamide | Aβ₁₋₄₂ aggregation, BuChE | Remarkable Aβ₁₋₄₂ inhibition; IC₅₀ (BuChE) = 1.08 µM | tandfonline.com |
| 21 | 5,6-dimethoxy-1H-indene-2-carboxamide | Aβ₁₋₄₂ aggregation | Remarkable Aβ₁₋₄₂ inhibition | tandfonline.com |
| 152 | Deoxyvasicinone-indole hybrid | Aβ₁₋₄₂ aggregation, AChE, BuChE | IC₅₀ (Aβ₁₋₄₂ aggregation) = 1.21 µM | mdpi.com |
Advanced Applications and Supramolecular Chemistry
Macrocyclic Indole (B1671886) Compounds
Macrocyclic compounds derived from indole units are of significant interest due to their potential applications in host-guest chemistry and as biologically active agents. arkat-usa.org The 4,6-dimethoxyindole core is a frequent component in the synthesis of these complex structures, including calixindoles, diimine macrocycles, and diindolylmethane macrocycles.
The synthesis of calixarenes, a class of macrocycles, has been extended to include indole units, creating "calixindoles." Research has extensively documented the synthesis of smaller calixindoles, such as calix rsc.orgindoles and calix researchgate.netindoles, from this compound precursors. thieme-connect.comresearchgate.netarkat-usa.orgresearchgate.netthieme-connect.com These are typically formed through acid-catalyzed reactions of activated indoles with aldehydes or hydroxymethylindoles. chim.itarkat-usa.orgresearchgate.net However, based on the available research, specific reports on the synthesis of larger macrocycles such as calix mdpi.comindoles and calix thno.orgindoles derived from this compound are not documented.
The activated nature of this compound derivatives facilitates their use in constructing a variety of macrocyclic systems linked by different functionalities.
Diimine Macrocycles: These are typically formed through the condensation reaction of a dicarbonyl compound with a diamine. In this context, this compound derivatives serve as the foundational dicarbonyl component. For instance, a 15-membered imine macrocycle has been synthesized from a bis-indole dimethanol derived from a this compound precursor, which was first oxidized to the corresponding dialdehyde (B1249045) and then reacted with 1,2-diaminoethane. chim.it Similarly, 2,7-diformyl-3-methyl-4,6-dimethoxyindole is a key precursor for creating macrocyclic complexes via metal-templated condensation with various diamines and bis(hydrazines). squ.edu.om
Diindolylmethane Macrocycles: This class of compounds, which includes the calixindoles, features indole units linked by methylene (B1212753) bridges. The synthesis often involves the acid-catalyzed reaction of 3,7-disubstituted-4,6-dimethoxyindoles with formaldehyde (B43269) or aryl aldehydes to generate a 2,2'-diindolylmethane linkage as the final ring-closing step. arkat-usa.org Researchers have successfully created 21- and 24-membered macrocyclic diindolylmethanes from diindolyl diamide (B1670390) and diester precursors, respectively, demonstrating the versatility of this method. arkat-usa.org
Table 1: Synthesis of Macrocycles from this compound Derivatives
| Macrocycle Type | Precursor(s) | Linkage Type | Ring Size (if specified) |
|---|---|---|---|
| Diimine Macrocycle | Bis-indole dialdehyde + 1,2-diaminoethane | Imine (C=N) | 15-membered |
| Diimine Macrocycle | 2,7-Diformyl-3-methyl-4,6-dimethoxyindole + α,ω-diamines | Imine (C=N) | Not specified |
| Diindolylmethane Macrocycle | Diindolyl diamide + Formaldehyde | Methylene (CH₂) | 21-membered |
| Diindolylmethane Macrocycle | Diindolyl diester + Formaldehyde/4-Chlorobenzaldehyde | Methylene (CH₂) / Arylmethine | 24-membered |
Calix[9]indoles and Calix[15]indoles
Supramolecular Chemistry and Molecular Receptors
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Macrocycles derived from this compound are excellent candidates for molecular receptors in host-guest chemistry, largely due to the specific intermolecular forces they can engage in, particularly hydrogen bonding. thieme-connect.commdpi.comthno.org
The hydrogen atom on the indole nitrogen (N-H) is a key functional group in the supramolecular chemistry of these compounds. thieme-connect.com It acts as a hydrogen bond donor, allowing indole-containing macrocycles to bind with guest anions or neutral molecules that can act as hydrogen bond acceptors. thieme-connect.comdntb.gov.ua This interaction is fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. wikipedia.org
The stability and structure of supramolecular assemblies are often dictated by these hydrogen bonds. For example, complexes involving indole derivatives can form polar aggregates through N-H(indole)···Cl⁻ (chloride) intermolecular hydrogen bonds. dntb.gov.ua Furthermore, intramolecular hydrogen bonding, such as between the indole N-H and a carbonyl oxygen on a substituent at the C7 position, can influence the conformation of the molecule, which may impact its ability to form larger macrocyclic structures. arkat-usa.org The interplay of these weak interactions is crucial for designing host molecules with specific cavities and binding properties. mdpi.comrsc.org
Design and Synthesis of New Ligand Systems
Beyond macrocycles, this compound is a valuable starting point for the rational design of acyclic (non-cyclic) ligands capable of coordinating with metal ions. These ligands are instrumental in creating complex coordination compounds with varying geometries and nuclearities.
Research has demonstrated a clear pathway to creating both mono- and poly-nuclear acyclic chelating systems using this compound as a scaffold. rsc.orgresearchgate.net A key precursor is 3-(4-chlorophenyl)-4,6-dimethoxyindole-7-carbaldehyde, which is generated regioselectively from the Vilsmeier-Haack formylation of 3-(4-chlorophenyl)-4,6-dimethoxyindole. rsc.orgresearchgate.net
This aldehyde precursor readily reacts with selected di- and tri-amines to yield a variety of new acyclic ligands containing imine functionalities. rsc.orgresearchgate.netresearchgate.net Subsequent treatment of these ligands with divalent transition metal acetates (such as nickel(II)) in the presence of a base affords a range of neutral metal complexes. rsc.org Depending on the structure of the amine used to form the ligand, the resulting complexes can be mononuclear (containing one metal center) or dinuclear (a type of polynuclear complex containing two metal centers). rsc.orgresearchgate.net Single-crystal X-ray analysis of these products has confirmed the formation of both mononuclear distorted tetrahedral and dinuclear heterochiral complexes. rsc.org
Table 2: Acyclic Chelating Systems from this compound
| Ligand Precursor | Amine Reactant | Resulting Complex Nuclearity | Metal Ion Example |
|---|---|---|---|
| 3-(4-Chlorophenyl)-4,6-dimethoxyindole-7-carbaldehyde | Diamines | Mononuclear | Nickel(II) |
| 3-(4-Chlorophenyl)-4,6-dimethoxyindole-7-carbaldehyde | Triamines | Dinuclear (Polynuclear) | Nickel(II) |
Future Research Directions and Translational Prospects
Exploration of Novel Derivatization Pathways
The functionalization of the 4,6-dimethoxyindole core is a key area of ongoing research to generate diverse chemical entities with enhanced pharmacological profiles. chim.it Scientists are actively exploring new synthetic routes to introduce various substituents and ring systems onto the indole (B1671886) scaffold.
Recent studies have demonstrated the synthesis of novel heterocyclic compounds derived from 4,6-dimethoxy-1H-indole. researchgate.net One approach involves reacting 4,6-dimethoxy-1H-indole with chloroacetic acid to produce an intermediate that serves as a starting material for synthesizing pyrazole (B372694), isoxazole, and pyrimidine (B1678525) derivatives. researchgate.net Further reactions of this intermediate with urea (B33335) and thiourea (B124793) have yielded diazetidin-2-one and diazetidine-2-thione, respectively. researchgate.net Another pathway involves the reaction with thiosemicarbazide (B42300) to produce a thiadiazole, which can be further modified to create a variety of other heterocyclic systems. researchgate.net
The synthesis of hydrazide-hydrazone derivatives of this compound has also been a focus of research. researchgate.netbohrium.com These compounds, which incorporate the biologically significant hydrazide-hydrazone moiety (–(C=O)NHN=CH–), have shown promise as anticholinesterase agents. researchgate.netbohrium.com The synthesis typically involves the condensation of indole hydrazones with various carboxylic acids. researchgate.net
Furthermore, researchers have developed efficient methods for the synthesis of oxy-camalexins, which are structurally related to the phytoalexin camalexin. mdpi.com This involves the amidoalkylation of this compound with N-acyliminium reagents, followed by oxidation. mdpi.com The presence of the two methoxy (B1213986) groups in this compound has been observed to accelerate the reaction rate in these syntheses. mdpi.com
These derivatization strategies provide access to a wide array of novel this compound analogs with diverse structural features, which is crucial for exploring their therapeutic potential.
In-depth Mechanistic Investigations of Biological Activities
Derivatives of this compound have been reported to exhibit a range of biological activities, including antibacterial, antitumor, antioxidant, and anticholinesterase properties. ontosight.airesearchgate.netresearchgate.net Future research will focus on elucidating the precise molecular mechanisms underlying these activities.
For instance, certain this compound derivatives have shown significant antitumor activity against cell lines like MCF7. researchgate.net Understanding the specific cellular targets and signaling pathways modulated by these compounds is a critical next step. Similarly, the antibacterial and antioxidant activities observed in various derivatives warrant further investigation to identify their mechanisms of action. researchgate.netresearchgate.net
A significant area of interest is the anticholinesterase activity of this compound derivatives, which is relevant to the treatment of neurodegenerative diseases like Alzheimer's. researchgate.netnih.govjchr.org Studies have shown that monomeric and dimeric 3-substituted this compound-based thiosemicarbazones exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com Mechanistic studies will aim to understand how these molecules interact with the active sites of these enzymes and to identify the structural features that contribute to their inhibitory potency and selectivity. researchgate.net For example, kinetic studies can help determine the mechanism of enzyme inhibition. researchgate.net
Development of this compound-Based Therapeutics
The diverse biological activities of this compound derivatives make them attractive candidates for therapeutic development. The ultimate goal is to translate promising lead compounds into clinically effective drugs.
The development of this compound-based therapeutics will involve a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and clinical sciences. Key areas of focus include:
Anticancer Agents: Given the antitumor activity observed in some derivatives, future efforts will be directed towards optimizing these compounds to enhance their potency and selectivity for cancer cells. researchgate.net This may involve synthesizing new analogs and evaluating their efficacy in preclinical cancer models.
Anti-neurodegenerative Agents: The anticholinesterase properties of certain derivatives suggest their potential for treating Alzheimer's disease. nih.govjchr.org Further research will focus on developing compounds with improved blood-brain barrier permeability and favorable pharmacokinetic profiles.
Antibacterial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial drugs. mdpi.com The antibacterial activity of some this compound derivatives makes them a promising starting point for the development of novel antibiotics. researchgate.net
The journey from a promising compound to a marketed drug is long and challenging, requiring extensive preclinical and clinical testing to establish safety and efficacy.
Advanced Computational Studies for Drug Design and Optimization
Computational methods play an increasingly vital role in modern drug discovery and development. nih.govemanresearch.org In the context of this compound, in silico techniques are being employed to accelerate the design and optimization of new therapeutic agents.
Molecular docking is a powerful tool used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov This method has been used to study the interactions of this compound derivatives with enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.netresearchgate.net The insights gained from docking studies can guide the design of new analogs with improved binding characteristics. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.
ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is another crucial aspect of computational drug design. x-mol.net In silico ADME models can predict the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug discovery process. x-mol.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-dimethoxyindole derivatives, and how can their purity be validated?
- Methodology :
- Synthesis : Alkylation of this compound using alkylmagnesium halides (e.g., methyl- or ethylmagnesium iodide) under anhydrous conditions yields substituted derivatives. Demethylation with AlCl₃ in benzene produces oxidized analogs (e.g., dioxo-tetrahydroindoles) .
- Purity Validation : Use GC (>98% purity criteria) and HPLC for quantification. Structural confirmation via NMR (¹H/¹³C) and X-ray crystallography .
Q. How is the anticholinesterase activity of this compound derivatives evaluated experimentally?
- Methodology :
- Assay Design : Use acetylcholinesterase (AChE) inhibition assays (e.g., Ellman’s method) with donepezil as a positive control.
- Structure-Activity Relationship (SAR) : Introduce hydrazide-hydrazone or azine groups to enhance activity. For example, this compound-based hydrazides show IC₅₀ values <10 µM .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology :
- NMR : Assign methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and indole NH (δ ~8–10 ppm).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding) in crystallized derivatives .
Advanced Research Questions
Q. How do substituents at C-2/C-3 positions influence the bioactivity of this compound derivatives?
- Methodology :
- Functionalization : Introduce electron-withdrawing groups (e.g., acyl, phenyl) to stabilize reactive intermediates. For example, 3-methyl derivatives exhibit enhanced antioxidant activity (IC₅₀ ~25 µM in DPPH assays) .
- Computational Modeling : DFT calculations predict charge distribution; molecular docking (e.g., AutoDock Vina) identifies binding poses in AChE active sites .
Q. Why do some this compound derivatives exhibit contradictory bioactivity profiles in different studies?
- Methodology :
- Data Reconciliation : Compare assay conditions (e.g., pH, solvent). For instance, this compound-spiroacetal derivatives show weak anti-H. pylori activity (MIC >50 µg/mL) due to poor membrane permeability .
- Tautomerism Effects : Keto-enol tautomerism in dioxo-tetrahydroindoles alters reactivity; NMR kinetics (e.g., variable-temperature studies) track interconversion .
Q. How can computational tools optimize the design of this compound-based neuroprotective agents?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
